

# Full Spectroscopic Data for Ethyl 2-methyloxazole-4-carboxylate: A Comparative Guide

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## Compound of Interest

Compound Name: *Ethyl 2-methyloxazole-4-carboxylate*

Cat. No.: B167346

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Complete experimental spectroscopic data for **Ethyl 2-methyloxazole-4-carboxylate** (CAS 10200-43-8) is not readily available in public spectral databases. This guide provides a predictive analysis based on the compound's structure and typical spectroscopic values for similar organic molecules. It also includes standardized experimental protocols for acquiring NMR, IR, and Mass Spectrometry data, which can be applied once a sample of the compound is available.

## Predicted Spectroscopic Data

The following tables outline the expected chemical shifts and absorption bands for **Ethyl 2-methyloxazole-4-carboxylate**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Oxazole-H	7.8 - 8.2	Singlet	N/A
-OCH <sub>2</sub> CH <sub>3</sub>	4.2 - 4.4	Quartet	~7.1
-CH <sub>3</sub> (on oxazole)	2.4 - 2.6	Singlet	N/A
-OCH <sub>2</sub> CH <sub>3</sub>	1.2 - 1.4	Triplet	~7.1

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Ester)	160 - 165
C2 (Oxazole, C-CH <sub>3</sub> )	158 - 162
C4 (Oxazole, C-COOEt)	138 - 142
C5 (Oxazole, C-H)	125 - 130
-OCH <sub>2</sub> CH <sub>3</sub>	60 - 62
-CH <sub>3</sub> (on oxazole)	13 - 16
-OCH <sub>2</sub> CH <sub>3</sub>	14 - 15

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Band (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	1720 - 1740	Strong
C=N Stretch (Oxazole)	1630 - 1660	Medium
C-O Stretch (Ester)	1200 - 1300	Strong
C-H Stretch (Aromatic/Heteroaromatic)	3050 - 3150	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	155	Molecular Ion
[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	110	Loss of ethoxy radical
[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	82	Loss of ethyl carboxylate radical

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel organic compound like **Ethyl 2-methyloxazole-4-carboxylate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of  $^{13}\text{C}$  and longer relaxation times.

### Infrared (IR) Spectroscopy

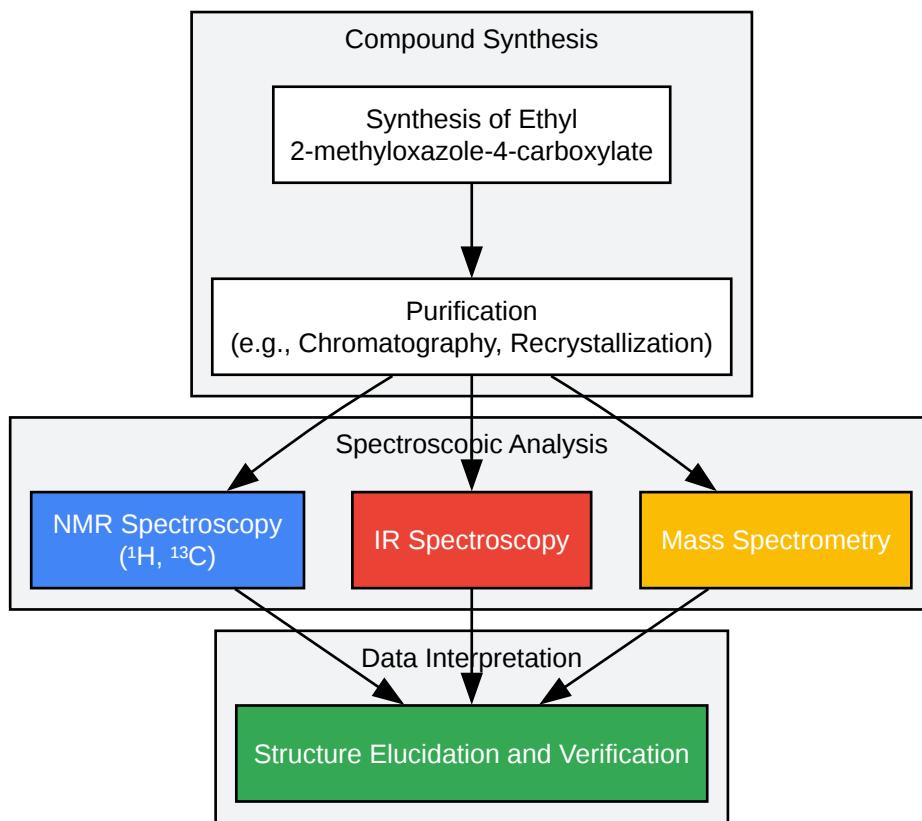
- Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty ATR crystal or the KBr pellet holder before scanning the sample.

### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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